molecular formula C11H10BrFN2 B13548558 6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 922510-87-0

6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B13548558
CAS No.: 922510-87-0
M. Wt: 269.11 g/mol
InChI Key: SDMQIZACNMPHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of 6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in Heterocyclic Chemistry

The molecular structure of this compound (PubChem CID: 16066240) features a fully saturated pyridine ring fused to a partially saturated indole system. Key structural elements include:

  • Bromine at Position 6 : The electron-withdrawing bromine substituent enhances electrophilic aromatic substitution reactivity at adjacent positions while increasing lipophilicity, which improves membrane permeability.
  • Fluorine at Position 9 : Fluorine’s electronegativity modulates the electron density of the indole ring, potentially stabilizing charge-transfer interactions with target proteins.
  • Tetrahydro Pyridine Ring : Saturation of the pyridine ring reduces aromaticity, increasing solubility and allowing for adaptive binding in enzyme active sites.

A comparative analysis of substituent effects is provided in Table 1.

Table 1: Electronic and Steric Effects of Substituents in Pyrido[4,3-b]indole Derivatives

Position Substituent Electronic Effect Impact on Bioactivity
6 Bromine Withdrawing Enhanced binding to hydrophobic pockets
9 Fluorine Withdrawing Improved metabolic stability
2,3,4,5 Hydrogenation Reduced aromaticity Increased solubility

The synthetic accessibility of this scaffold is demonstrated by methods such as the Bischler indole synthesis and [3 + 3] cycloadditions, which enable efficient construction of the tetracyclic core. For instance, 4-aminopyrazolone-derived azomethine ylides react with 2-indolylmethanols under catalyst-free conditions to yield spiro-fused pyridoindoles, highlighting the scaffold’s versatility.

Historical Evolution of Pyridoindole-Based Pharmacophores

The development of pyridoindole derivatives traces back to the exploration of β-carboline alkaloids, which share structural similarities with pyrido[4,3-b]indoles. Early work focused on isolating natural products like stolonine C from marine tunicates, which exhibited moderate PDE inhibitory activity. Synthetic efforts in the late 20th century leveraged Friedel-Crafts alkylation and Mannich reactions to functionalize the indole nucleus, paving the way for analogs with improved pharmacological profiles.

A pivotal advancement came with the application of the Bemis-Murcko Loose Framework method, which identified 79 commercially available pyrido[4,3-b]indole analogs, including halogenated variants like the 6-bromo-9-fluoro derivative. Modern techniques, such as grip-based docking methodologies, have enabled rational design of derivatives like D12, which showed potent antihypertensive effects in vivo via PDE5A inhibition.

The integration of spirocyclic architectures, as seen in spiro[pyrazolone-4,2′-pyridoindole] hybrids, further exemplifies the scaffold’s adaptability in addressing complex pharmacological targets. These innovations underscore the pyrido[4,3-b]indole system’s enduring relevance in drug discovery.

Properties

CAS No.

922510-87-0

Molecular Formula

C11H10BrFN2

Molecular Weight

269.11 g/mol

IUPAC Name

6-bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C11H10BrFN2/c12-7-1-2-8(13)10-6-5-14-4-3-9(6)15-11(7)10/h1-2,14-15H,3-5H2

InChI Key

SDMQIZACNMPHGD-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1NC3=C(C=CC(=C23)F)Br

Origin of Product

United States

Preparation Methods

Core Synthesis via Fischer Indole Approach

The core tetrahydro-1H-pyrido[4,3-b]indole scaffold is often synthesized by an acid-catalyzed Fischer indole synthesis involving:

  • Starting materials: Aryl hydrazines (bearing substituents like bromo and fluoro) and Boc-protected 4-piperidone.
  • Reaction conditions: Heating in ethanol with acid catalysts such as hydrochloric acid or 2,4,6-trichloro-1,3,5-triazine.
  • Mechanism: The process proceeds through an acid-catalyzed rearrangement of an arylhydrazone intermediate via a-sigmatropic rearrangement, cyclization, and elimination of ammonia to form the γ-carboline ring system.

This method yields the tetrahydro-1H-pyrido[4,3-b]indole derivatives in moderate to high yields (22–95%) depending on the electronic nature of the substituents on the aryl hydrazines (electron-poor hydrazines may require more forcing conditions).

Enantiomeric Resolution

  • The tetrahydro-1H-pyrido[4,3-b]indole scaffold contains stereogenic centers, and enantiomeric purity is crucial for biological activity.
  • Enantiomeric separation can be achieved via salt formation with chiral acids such as (R)- or (S)-mandelic acid.
  • The process involves dissolving the racemic mixture in methanol at elevated temperatures, adding the chiral acid, followed by precipitation and filtration of diastereomeric salts with high enantiomeric excess (>99% ee).
  • Subsequent basification and extraction yield the resolved enantiomers.

Alternative Synthetic Routes

  • Some derivatives have been synthesized via iso-Pictet-Spengler cyclization of 2-indolyl allyl carbonates, providing high yields and stereoselectivity (up to 99% enantiomeric excess).
  • This method offers an alternative to Fischer indole synthesis, especially for derivatives with complex substitution patterns.

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Outcome/Yield (%)
1 Formation of aryl hydrazone Aryl hydrazine + Boc-protected 4-piperidone, acid catalyst (HCl or triazine), EtOH, heat Intermediate hydrazone
2 Fischer indole cyclization Acid-catalyzed rearrangement, heating γ-Carboline core (22–95%)
3 Halogen substitution Use of 6-bromo and 9-fluoro substituted hydrazines or post-cyclization halogenation Target substituted core
4 Enantiomeric resolution (R)- or (S)-mandelic acid in MeOH, precipitation, filtration >99% enantiomeric excess

Research Outcomes and Analytical Data

  • Yields: The Fischer indole synthesis yields vary widely with substituents but can reach up to 95% under optimized conditions.
  • Potency and SAR: Fluorine substitution at position 9 can either reduce or enhance biological potency depending on the substitution pattern; for example, 9-fluoro substitution alone may reduce potency, but combined with methyl at position 6, activity can increase significantly.
  • Chiral Purity: Enantiomeric resolution via mandelic acid salts achieves >99% ee, confirmed by chiral HPLC analysis.
  • Spectroscopic Characterization: Compounds are characterized by NMR, MS, and chiral HPLC to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. Molecular docking studies have shown that this compound can fit into the active sites of certain proteins, disrupting their normal function .

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with key analogues:

Compound Name Substituents (Positions) Molecular Formula Key Differences/Similarities Biological Relevance Reference
6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Br (6), F (9) C₁₁H₁₀BrFN₂ Reference compound; dual substitution enhances target binding and stability. Potential CFTR modulation (similar to Hit-7, Hit-8, Hit-9 in )
8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Br (8) C₁₁H₁₁BrN₂ Bromine at position 8 instead of 6; reduced steric hindrance but weaker electronic effects. Lower CFTR activity due to altered substituent positioning.
6-Bromo-2,3,4,9-tetrahydro-1H-carbazole Br (6) C₁₁H₁₀BrN Carbazole scaffold (no pyridine ring); lacks fluorine. Limited ion channel activity; used in organic synthesis.
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride Br (9) C₁₁H₁₂BrClN₂ Bromine at position 9; hydrochloride salt improves solubility. Similar scaffold but lacks fluorine; salt form enhances pharmacokinetics.
8-Fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrobromide F (8) C₁₁H₁₂FBrN₂ Fluorine at position 8; hydrobromide salt. Positional isomer with comparable stability but divergent target interactions.
6-Bromo-4-chloro-9-tosyl-9H-pyrimido[4,5-b]indole Br (6), Cl (4), Tosyl (9) C₁₈H₁₃BrClN₃O₂S Additional pyrimidine ring and tosyl group; bulkier structure. Used in kinase inhibition studies; higher molecular weight limits permeability.

Physicochemical Properties

  • Molecular Weight : The target compound (MW ≈ 287.58 for hydrochloride salt in ) is within the optimal range for CNS permeability (<500 Da).
  • Lipophilicity: Fluorine at position 9 increases logP compared to non-fluorinated analogues, improving membrane penetration .
  • Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for in vivo applications .

Biological Activity

6-Bromo-9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

  • Molecular Formula : C11_{11}H11_{11}BrN2_2
  • Molecular Weight : 251.12 g/mol
  • CAS Number : 439928-25-3

Research indicates that compounds within the pyrido[4,3-b]indole class exhibit various biological activities, particularly in neuroprotection and enzyme inhibition. The following mechanisms have been identified:

  • Acetylcholinesterase (AChE) Inhibition :
    • Compounds similar to this compound have shown promising AChE inhibitory activity. For instance, derivatives with specific substitutions demonstrated IC50_{50} values in the low micromolar range against AChE and butyrylcholinesterase (BChE) .
  • Neuroprotective Effects :
    • Studies have highlighted the ability of certain derivatives to penetrate the blood-brain barrier (BBB), suggesting potential for treating neurodegenerative diseases .
  • Anti-inflammatory Properties :
    • Some derivatives have exhibited anti-inflammatory effects by modulating pro-inflammatory cytokines and reducing oxidative stress in neuronal cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings include:

Substitution PositionModificationEffect on Activity
6 (Bromo)Fluoro substitutionEnhanced potency against AChE
9Methyl substitutionIncreased neuroprotective effects
Tetrahydropyridine RingMethyl additionImproved enzyme inhibition

Case Studies

  • Neuroprotective Study :
    • A study evaluated the effects of a series of pyrido[4,3-b]indole derivatives on cognitive impairment models in mice. The most potent compound demonstrated significant improvement in memory retention compared to controls .
  • Enzyme Inhibition Assay :
    • In vitro assays indicated that certain analogs of this compound exhibited IC50_{50} values as low as 0.06 μM against BChE . This suggests a strong potential for developing therapeutics targeting cholinergic dysfunctions.

Q & A

Q. What are the optimized synthetic routes for 6-bromo-9-fluoro-tetrahydro-pyridoindole, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), analogous to methods used for structurally related indoles. For example, 5-bromo-3-substituted indoles were synthesized using 3-(2-azidoethyl)-5-bromo-1H-indole with fluorinated alkynes in PEG-400:DMF (2:1) at 90°C for 12 hours, yielding 25–50% after column chromatography . Key variables affecting yield include:

  • Catalyst loading : CuI (1.0 equiv) vs. lower amounts.
  • Solvent polarity : PEG-400 enhances reaction efficiency by stabilizing intermediates.
  • Temperature : Prolonged heating (>12 hours) may degrade sensitive substituents. Recommendation: Screen solvent ratios (e.g., PEG-400:DMF vs. THF) and use TLC (Rf ~0.3 in 70:30 EtOAc:hexane) to monitor progress .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • ¹H/¹³C/¹⁹F NMR : Fluorine signals (e.g., δ -114.65 in ¹⁹F NMR) and bromine-induced deshielding in aromatic protons (e.g., δ 7.23–7.47 ppm in ¹H NMR) confirm substitution patterns .
  • HRMS : Validate molecular ions (e.g., [M+H]+ at m/z 385.0461 for bromo-fluoro analogs) .
  • Melting point : Compare with literature values (e.g., 194–195°C for brominated analogs) . Note: DMSO-d₆ is preferred for NMR due to solubility challenges in CDCl₃ for polar derivatives .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C. Avoid exposure to light and oxidizers, as bromine and fluorine substituents increase susceptibility to radical degradation .
  • Decomposition risks : Heating above 90°C may release toxic gases (e.g., HBr, HF). Monitor via periodic NMR and TLC for degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for halogenated pyridoindoles?

Methodological Answer: Discrepancies in NMR shifts (e.g., δ 10.9 ppm for NH in DMSO-d₆ vs. δ 11.78 ppm in fluorinated analogs) often arise from solvent effects or tautomerism. To address this:

  • Solvent standardization : Use consistent deuterated solvents for comparative studies.
  • Variable temperature (VT) NMR : Probe tautomeric equilibria (e.g., indole NH vs. pyridinium proton exchange) .
  • X-ray crystallography : Resolve ambiguous substituent positions (e.g., bromine vs. fluorine orientation) .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in biological systems?

Methodological Answer:

  • Analog synthesis : Replace Br/F with Cl, I, or methyl groups to assess electronic/steric effects (see fluorinated β-carbolines in for precedent).
  • In silico modeling : Use DFT calculations to predict binding affinities (e.g., halogen bonding with kinase targets) .
  • Functional assays : Test in ischemia models (e.g., antioxidant activity measured via ROS scavenging assays) .

Q. How can reaction regioselectivity be controlled during functionalization of the pyridoindole core?

Methodological Answer: Regioselectivity in electrophilic substitution (e.g., bromination) is influenced by:

  • Directing groups : Existing fluorine at C-9 may deactivate adjacent positions (C-8/C-10) via electron withdrawal.
  • Catalyst choice : Pd-mediated coupling favors C-6/C-7 over C-4 .
  • Solvent effects : Polar aprotic solvents (DMF) enhance electrophile stability for controlled reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.